MitoTEMPOL

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

MitoTEMPOL is a mitochondria-targeted antioxidant agent . It is used in research and is not for human or veterinary use .

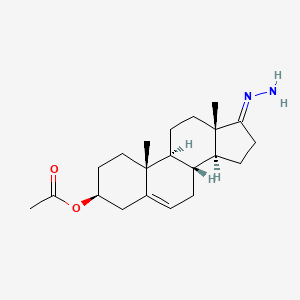

Molecular Structure Analysis

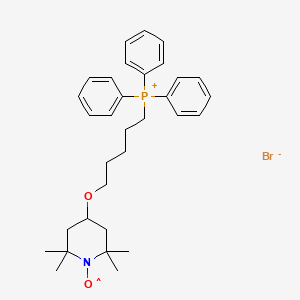

The molecular formula of this compound is C32H42BrNO2P . Its molecular weight is 583.56 . The formal name of this compound is 2,2,6,6-tetramethyl-4-[[5-(triphenylphosphonio)pentyl]oxy]-1-piperidinyloxy, monobromide .

Chemical Reactions Analysis

This compound is known to act as a superoxide dismutase mimetic, reducing mitochondrial O2- to H2O2 . It has been used in studies to reduce sepsis-induced diaphragm dysfunction .

Physical And Chemical Properties Analysis

This compound is a solid compound that is soluble in water to 100 mM . It is also soluble in DMSO to 50 mg/ml . The compound is stable for at least 2 years when stored at -20°C .

Applications De Recherche Scientifique

Inhibition de la vascularisation rétinienne induite par les ROS

Il a été constaté que le MitoTEMPOL inhibait la vascularisation rétinienne induite par les ROS (espèces réactives de l'oxygène) . Ceci est particulièrement pertinent dans le contexte de la rétinopathie diabétique, une affection qui peut entraîner un dysfonctionnement rétinien et la cécité chez les patients diabétiques adultes . L'étude a montré que le this compound réduisait le modèle de vascularisation rétinienne et diminuait l'expression génique de la superoxyde dismutase et les niveaux de protéines carbonyle, caspase 3 et caspase 9 .

Modulation de l'autophagie et de l'apoptose

Dans la même étude, il a été constaté que le this compound modulait l'autophagie et l'apoptose dans un modèle de rat induit par la streptozotocine . Cela suggère que le this compound pourrait avoir des applications dans le traitement des affections où ces processus cellulaires sont perturbés .

Prévention du dysfonctionnement du diaphragme induit par un sepsis

Il a été démontré que le this compound prévenait le dysfonctionnement du diaphragme induit par un sepsis . On pense que le dysfonctionnement musculaire induit par un sepsis est déclenché par une production excessive de radicaux libres mitochondriaux . Le this compound, un piégeur de radicaux libres ciblé sur les mitochondries, s'est avéré réduire le dysfonctionnement du diaphragme induit par un sepsis .

Amélioration de la fonction mitochondriale

Dans le contexte d'un sepsis, le this compound a inversé les réductions induites par un sepsis de la fonction mitochondriale . Cela suggère que le this compound pourrait être utilisé pour améliorer la fonction mitochondriale dans les conditions où elle est compromise

Mécanisme D'action

Target of Action

MitoTEMPOL is a mitochondria-targeted antioxidant . Its primary targets are the mitochondria, the sub-cellular organelles that play a central role in energy metabolism . It specifically targets the excessive mitochondrial free radical generation, which is often associated with various diseases .

Mode of Action

This compound combines an antioxidant moiety, TEMPOL (also known as 4-hydroxy-TEMPO), with the lipophilic cation triphenylphosphonium. This allows it to pass through lipid bilayers and accumulate in mitochondria . It acts as a free radical scavenger, reducing the production of superoxide radicals within the mitochondria .

Pharmacokinetics

It’s known that this compound can be administered both immediately and with a delay (by 6 hours), and in both cases, it effectively prevents sepsis-induced diaphragm weakness .

Result of Action

This compound has been shown to have several molecular and cellular effects. It reduces mitochondrial oxidative stress, decreases pericyte loss and apoptosis, and attenuates blood-brain barrier leakage and neuronal damage . It also prevents sepsis-induced diaphragm weakness by reversing sepsis-mediated reductions in mitochondrial function .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, conditions of oxidative stress, such as those found in sepsis, can enhance the action of this compound . .

Orientations Futures

Analyse Biochimique

Biochemical Properties

MitoTEMPOL plays a crucial role in biochemical reactions by acting as an antioxidant. It interacts with various enzymes, proteins, and other biomolecules to mitigate oxidative stress. One of the primary interactions of this compound is with superoxide dismutase, an enzyme that catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide. This compound mimics the activity of superoxide dismutase, thereby reducing the levels of superoxide radicals in mitochondria . Additionally, this compound interacts with lipid peroxides, preventing lipid peroxidation and protecting mitochondrial membranes from oxidative damage .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been shown to prevent sepsis-induced diaphragm dysfunction by reducing mitochondrial free radical generation and improving mitochondrial function . This compound also influences cell signaling pathways by modulating the activity of cytokines, which are involved in inflammatory responses. In muscle cells, this compound decreases superoxide generation and prevents cytokine-induced reductions in cell size . Furthermore, this compound has been found to modulate autophagy and apoptosis in retinal cells, thereby protecting against oxidative stress-induced retinal damage .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to scavenge reactive oxygen species and modulate oxidative stress-related pathways. This compound exerts its effects by binding to superoxide radicals and converting them into less harmful molecules . This antioxidant action is mediated by the donation of hydrogen atoms, which neutralizes reactive oxygen species . Additionally, this compound modulates the activity of caspases, enzymes involved in apoptosis, and autophagy-related proteins, thereby influencing cell survival and death pathways . The compound also affects gene expression by reducing the levels of oxidative stress markers and promoting the expression of antioxidant genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is rapidly reduced to its hydroxylamine form, this compound-H, within cells . This reduction does not diminish its antioxidant efficacy, as this compound-H remains effective in preventing lipid peroxidation and oxidative damage to mitochondrial DNA . Studies have shown that this compound can maintain its protective effects over extended periods, with both immediate and delayed administration preventing sepsis-induced diaphragm dysfunction . The stability and degradation of this compound in laboratory settings require careful handling and storage to prevent air and light-induced impurities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study on sepsis-induced diaphragm dysfunction, this compound was administered at a dosage of 10 mg per kilogram per day, which effectively prevented diaphragm weakness and improved mitochondrial function . Higher doses of this compound have been associated with increased antioxidant activity and protection against oxidative damage . Excessive dosages may lead to potential toxic effects, and the optimal dosage must be determined based on the specific experimental conditions and desired outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its antioxidant activity. It interacts with enzymes such as superoxide dismutase and catalase, which are involved in the detoxification of reactive oxygen species . This compound also affects metabolic flux by reducing the levels of lipid peroxides and preventing oxidative damage to mitochondrial membranes . Additionally, this compound influences the levels of metabolites such as malondialdehyde, a marker of lipid peroxidation, and promotes the maintenance of mitochondrial DNA integrity .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with mitochondrial membranes. The compound is designed to target mitochondria specifically, where it accumulates and exerts its antioxidant effects . This compound is transported into mitochondria via the triphenylphosphonium moiety, which facilitates its uptake and retention within the organelle . This targeted distribution ensures that this compound effectively scavenges reactive oxygen species and protects mitochondrial function.

Subcellular Localization

This compound is primarily localized within mitochondria, where it exerts its antioxidant activity. The compound’s subcellular localization is facilitated by the presence of the triphenylphosphonium moiety, which directs it to mitochondrial membranes . Within mitochondria, this compound interacts with various components of the electron transport chain and other mitochondrial proteins to mitigate oxidative stress . This targeted localization is crucial for its effectiveness in protecting mitochondrial function and preventing oxidative damage.

Propriétés

InChI |

InChI=1S/C32H42NO2P.BrH/c1-31(2)25-27(26-32(3,4)33(31)34)35-23-15-8-16-24-36(28-17-9-5-10-18-28,29-19-11-6-12-20-29)30-21-13-7-14-22-30;/h5-7,9-14,17-22,27H,8,15-16,23-26H2,1-4H3;1H/q+1;/p-1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCMZESLTQCMFES-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1[O])(C)C)OCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H42BrNO2P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

583.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.